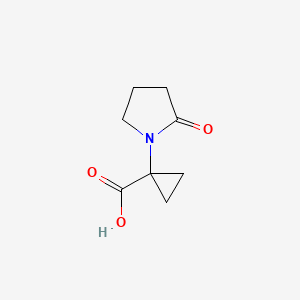

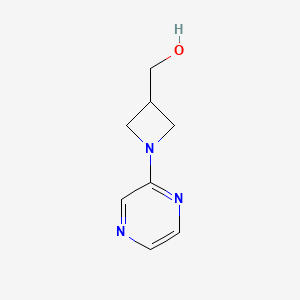

![molecular formula C10H14N2 B1425885 (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 294196-07-9](/img/structure/B1425885.png)

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Vue d'ensemble

Description

“(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine” is a chemical compound . It’s not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of azepine derivatives, which include “(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine”, can be achieved through various methods. One approach involves the recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . Another method involves the reduction of nitriles and amides with LiAlH4 .Molecular Structure Analysis

The nitrogen atom in amines, including “(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine”, is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including “(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine”, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts soluble in water .Applications De Recherche Scientifique

Application in Polymer Science

- Scientific Field : Polymer Science .

- Summary of the Application : A new diamine monomer, namely 4,4′-diamino-4″-(5H-dibenzo[b,f]azepin-5-yl)triphenylamine, was prepared and polymerized with four kinds of dicarboxylic acids via direct polycondensation reaction resulting in a novel series of soluble and electroactive polyamides (PAs) .

- Methods of Application : The tough thin films of all PAs could be solution-cast onto an indium-tin oxide (ITO)-coated glass substrate .

- Results or Outcomes : Two pairs of obvious redox peaks for these films were observed in cyclic voltammetry (CV) with low onset potentials (Eonset) of 0.37–0.42 V accompanying with remarkable reversible color changes between light yellow and dark blue .

Application in Pharmacology

- Scientific Field : Pharmacology .

- Summary of the Application : The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The compounds exhibited significant anti-inflammation activity .

Orientations Futures

There is ongoing research into the use of azepine derivatives, including “(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine”, in various applications. For example, azepine derivatives have been used in the development of novel polyamides with potential applications in visible-NIR electrochromic materials .

Propriétés

IUPAC Name |

(5S)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKTLUUWDOMTP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717004 | |

| Record name | (5S)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

CAS RN |

294196-07-9 | |

| Record name | (5S)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)

![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid](/img/structure/B1425809.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)

![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)